YL-0919

Description

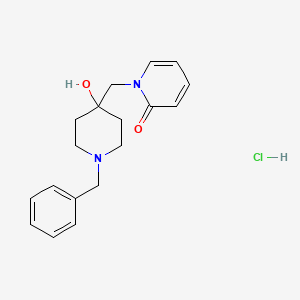

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-[(1-benzyl-4-hydroxypiperidin-4-yl)methyl]pyridin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O2.ClH/c21-17-8-4-5-11-20(17)15-18(22)9-12-19(13-10-18)14-16-6-2-1-3-7-16;/h1-8,11,22H,9-10,12-15H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXILSFMNCPZGAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(CN2C=CC=CC2=O)O)CC3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Multi-Target Mechanistic Profile of YL-0919: A Technical Guide for Drug Development Professionals

Abstract

Hypidone hydrochloride (YL-0919) is a novel psychoactive agent currently under clinical investigation, demonstrating a promising profile for the treatment of major depressive disorder (MDD), anxiety, and post-traumatic stress disorder (PTSD).[1] This technical guide provides an in-depth exploration of the multifaceted mechanism of action of this compound, moving beyond a superficial overview to deliver actionable insights for researchers and drug development professionals. Our analysis, grounded in extensive preclinical data, reveals a unique pharmacological signature characterized by a synergistic interplay between multiple molecular targets. This document will dissect the core pharmacodynamic properties of this compound, elucidate the downstream signaling cascades, and provide detailed experimental protocols to facilitate further investigation and validation.

Introduction: A Paradigm Shift in Psychopharmacology

The therapeutic landscape for depressive and anxiety disorders has long been dominated by agents targeting monoamine reuptake. However, the limitations of these classical antidepressants, including a significant therapeutic lag and a substantial non-responder population, have spurred the development of novel chemical entities with more complex mechanisms of action. This compound emerges as a frontrunner in this new wave of psychopharmacological innovation, exhibiting a multi-target engagement strategy that likely underpins its observed rapid onset of antidepressant-like effects in preclinical models.[2][3]

Contrary to some initial postulations, extensive investigation has revealed no substantive evidence to characterize this compound as a serotonin 5-HT3 receptor antagonist. Instead, its therapeutic potential appears to stem from a distinct combination of activities at other key serotonergic and non-serotonergic sites. This guide will focus on the established and validated mechanisms of action of this compound.

Core Pharmacodynamics: A Symphony of Receptor Interactions

This compound's unique pharmacological profile is defined by its high affinity and functional activity at several key molecular targets within the central nervous system. This multi-faceted interaction is believed to create a synergistic effect, leading to a more robust and rapid therapeutic response compared to single-target agents.

Serotonin Transporter (SERT) Inhibition

A foundational component of this compound's mechanism is its potent inhibition of the serotonin transporter (SERT).[4][5] By blocking the reuptake of serotonin from the synaptic cleft, this compound increases the extracellular concentration of this key neurotransmitter, thereby enhancing serotonergic signaling.

5-HT1A Receptor Partial Agonism

Concurrently, this compound acts as a partial agonist at the serotonin 1A (5-HT1A) receptor.[4][5][6] This property is crucial, as 5-HT1A autoreceptors on serotonergic neurons typically provide a negative feedback signal that can limit the efficacy of SSRIs. By partially agonizing these autoreceptors, this compound is thought to mitigate this feedback loop, leading to a more sustained increase in serotonin release. Furthermore, postsynaptic 5-HT1A receptor activation is directly linked to anxiolytic and antidepressant effects.

5-HT6 Receptor Full Agonism

Emerging evidence has also characterized this compound as a full agonist at the 5-HT6 receptor.[3][7] This is a particularly noteworthy feature, as 5-HT6 receptor antagonism has been investigated for its pro-cognitive effects. The full agonism of this compound at this receptor may contribute to its observed beneficial effects on cognitive deficits associated with depression and PTSD.

Sigma-1 Receptor Agonism

Further distinguishing its profile, this compound has been identified as a sigma-1 receptor agonist.[8][9] The sigma-1 receptor is a unique intracellular chaperone protein implicated in neuroplasticity, neuroprotection, and the modulation of various neurotransmitter systems. This interaction may play a significant role in the observed rapid-acting antidepressant effects and the enhancement of synaptic plasticity.[8][10]

Table 1: Receptor Binding Affinities and Functional Activities of this compound

| Target | Binding Affinity (Ki, nmol/L) | Functional Activity | Reference |

| Serotonin Transporter (SERT) | 0.72 ± 0.10 | Inhibitor (IC50 = 1.78 - 1.93 nmol/L) | [5][6] |

| 5-HT1A Receptor | 0.19 ± 0.02 | Partial Agonist (EC50 = 1.20 nmol/L) | [5][6] |

| 5-HT6 Receptor | Not explicitly quantified in provided results | Full Agonist | [3][7] |

| Sigma-1 Receptor | Not explicitly quantified in provided results | Agonist | [8][9][10] |

| Norepinephrine Transporter (NET) | Low Affinity | - | [4] |

| Dopamine Transporter (DAT) | Low Affinity | - | [4] |

Downstream Signaling Cascades: From Receptor to Cellular Effect

The multi-target engagement of this compound initiates a cascade of intracellular signaling events that converge to produce its therapeutic effects. These pathways are intricately linked and ultimately lead to enhanced neuroplasticity and a normalization of stress-related neurocircuitry.

Modulation of the Hypothalamic-Pituitary-Adrenal (HPA) Axis

Chronic stress is a key factor in the pathophysiology of depression, often leading to hyperactivation of the HPA axis. Preclinical studies have shown that chronic administration of this compound can significantly suppress elevated serum levels of adrenocorticotropic hormone (ACTH) and corticosterone in animal models of stress.[1][6][11] This suggests that this compound helps to restore normal HPA axis function, a critical component of its antidepressant and anxiolytic effects.

Enhancement of cAMP Signaling

This compound treatment has been demonstrated to increase the levels of cyclic AMP (cAMP) in the hippocampus.[1][6] This second messenger plays a vital role in neuronal function, including the activation of protein kinase A (PKA) and the subsequent phosphorylation of the cAMP response element-binding protein (CREB).

Activation of the BDNF-mTOR Signaling Pathway

A key downstream consequence of enhanced cAMP/CREB signaling is the upregulation of brain-derived neurotrophic factor (BDNF).[1][6][8] BDNF is a critical neurotrophin that promotes neuronal survival, differentiation, and synaptic plasticity. This compound has been shown to increase the expression of BDNF, which in turn activates the mammalian target of rapamycin (mTOR) signaling pathway.[2][11][12] This pathway is essential for synaptogenesis and the structural remodeling of neurons.

Increased Synaptic Plasticity and Dendritic Complexity

The culmination of these signaling events is a demonstrable increase in synaptic plasticity and neuronal structural complexity. Golgi staining studies have revealed that this compound treatment significantly enhances dendritic complexity, including the number of dendritic nodes and spine length in hippocampal and prefrontal cortex pyramidal neurons.[6][8] This structural remodeling is believed to be a core mechanism underlying the reversal of stress-induced behavioral deficits and the rapid onset of therapeutic action.[2]

Diagram 1: Proposed Signaling Pathway of this compound

Caption: A simplified schematic of the proposed multi-target mechanism of action of this compound.

Experimental Protocols for Mechanistic Validation

To ensure the reproducibility and further exploration of this compound's mechanism of action, this section provides detailed, step-by-step methodologies for key in vitro and in vivo assays.

In Vitro [35S]-GTPγS Binding Assay for 5-HT1A Receptor Agonism

This assay directly measures the activation of G-proteins coupled to the 5-HT1A receptor, providing a functional readout of agonist activity.

Diagram 2: [35S]-GTPγS Binding Assay Workflow

Caption: A streamlined workflow for the [35S]-GTPγS binding assay.

Step-by-Step Protocol:

-

Membrane Preparation: Homogenize rat hippocampal tissue in ice-cold buffer (50 mM Tris-HCl, pH 7.4) and centrifuge at 48,000 x g for 15 minutes at 4°C. Resuspend the pellet in fresh buffer and repeat the centrifugation. The final pellet is resuspended in assay buffer (50 mM Tris-HCl, 3 mM MgCl2, 0.2 mM EGTA, 100 mM NaCl, pH 7.4) to a protein concentration of approximately 1 mg/mL.

-

Assay Incubation: In a 96-well plate, combine 50 µL of membrane suspension, 50 µL of this compound at various concentrations, 50 µL of GDP (10 µM final concentration), and 50 µL of [35S]-GTPγS (0.1 nM final concentration).

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

Termination and Filtration: Terminate the reaction by rapid filtration through Whatman GF/B glass fiber filters using a cell harvester.

-

Washing: Wash the filters three times with 3 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

Quantification: Place the filters in scintillation vials with 4 mL of scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Non-specific binding is determined in the presence of 10 µM unlabeled GTPγS. Specific binding is calculated by subtracting non-specific from total binding. Data are then analyzed using non-linear regression to determine the EC50 and Emax values.

In Vivo Microdialysis for Extracellular Serotonin Levels

This technique allows for the real-time measurement of neurotransmitter concentrations in specific brain regions of freely moving animals, providing a dynamic view of a drug's effect on neurochemistry.

Step-by-Step Protocol:

-

Surgical Implantation: Anesthetize a rat and place it in a stereotaxic frame. Implant a microdialysis guide cannula targeting the hippocampus or prefrontal cortex. Secure the cannula with dental cement and allow the animal to recover for at least 48 hours.

-

Probe Insertion and Perfusion: On the day of the experiment, insert a microdialysis probe into the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1 µL/min).

-

Baseline Collection: After a stabilization period of at least 2 hours, collect baseline dialysate samples every 20 minutes for at least 1 hour.

-

Drug Administration: Administer this compound (e.g., intraperitoneally) and continue to collect dialysate samples for several hours.

-

Sample Analysis: Analyze the dialysate samples for serotonin content using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

-

Data Analysis: Quantify serotonin concentrations by comparing peak areas to a standard curve. Express the results as a percentage change from the baseline levels.

Golgi-Cox Staining for Dendritic Complexity

The Golgi-Cox method is a classic neuroanatomical technique that allows for the visualization of the complete morphology of a small percentage of neurons, making it ideal for assessing changes in dendritic arborization.

Step-by-Step Protocol:

-

Tissue Preparation: Following this compound or vehicle treatment, perfuse the animal with saline followed by a fixative. Dissect the brain and immerse it in a Golgi-Cox solution for 14 days in the dark.

-

Cryoprotection: Transfer the brain to a cryoprotectant solution for 2-3 days at 4°C.

-

Sectioning: Section the brain into 100-200 µm thick coronal sections using a vibratome.

-

Staining Development: Develop the staining by incubating the sections in ammonium hydroxide, followed by a photographic fixer.

-

Mounting and Imaging: Mount the sections on gelatin-coated slides, dehydrate, and coverslip. Acquire images of well-impregnated pyramidal neurons in the hippocampus or prefrontal cortex using a bright-field microscope.

-

Morphometric Analysis: Trace the dendritic arbors of the imaged neurons using a neuron tracing software (e.g., Neurolucida). Perform Sholl analysis to quantify dendritic branching and complexity. Measure dendritic length and spine density along the dendritic branches.

Conclusion and Future Directions

This compound represents a significant advancement in the development of novel antidepressants, with a multi-target mechanism of action that appears to confer a rapid onset of therapeutic effects. Its combined activity as a SERT inhibitor, 5-HT1A partial agonist, 5-HT6 full agonist, and sigma-1 receptor agonist creates a synergistic effect that enhances neuroplasticity and normalizes stress-related neurocircuitry. The lack of evidence for 5-HT3 receptor antagonism clarifies its pharmacological profile and directs future research towards its established targets.

For drug development professionals, the key takeaway is that the future of psychopharmacology may lie in such multi-target agents that can more effectively address the complex pathophysiology of psychiatric disorders. Further research should focus on elucidating the precise contribution of each of this compound's targets to its overall therapeutic profile, as well as exploring its potential in other neurological and psychiatric conditions. The experimental protocols provided in this guide offer a robust framework for such investigations, ensuring the continued and rigorous evaluation of this promising new compound.

References

-

Ran, Y. H., Hu, X. X., Wang, Y. L., Zhao, N., Zhang, L. M., Liu, H. X., & Li, Y. F. (2018). This compound, a dual 5-HT1A partial agonist and SSRI, produces antidepressant- and anxiolytic-like effects in rats subjected to chronic unpredictable stress. Acta pharmacologica Sinica, 39(1), 12–23. [Link]

-

Chen, J., Zhang, L., Wang, Y., Ran, Y., Liu, H., Zhao, N., & Li, Y. (2013). Antidepressant-like activity of this compound: a novel combined selective serotonin reuptake inhibitor and 5-HT1A receptor agonist. PloS one, 8(12), e83271. [Link]

-

Zhang, L. M., Wang, Y. L., Ran, Y. H., Hu, X. X., Liu, H. X., Zhao, N., & Li, Y. F. (2017). Neurochemical and behavioural effects of hypidone hydrochloride (this compound): a novel combined selective 5-HT reuptake inhibitor and partial 5-HT1A agonist. British journal of pharmacology, 174(1), 102–117. [Link]

-

Li, Y. F., Chen, J., Wang, Y. L., Ran, Y. H., Liu, H. X., & Zhang, L. M. (2021). Anti-PTSD Effects of Hypidone Hydrochloride (this compound): A Novel Combined Selective 5-HT Reuptake Inhibitor/5-HT1A Receptor Partial Agonist/5-HT6 Receptor Full Agonist. Frontiers in pharmacology, 12, 625547. [Link]

-

Sun, Y., Wang, Y., Ran, Y., Zhang, L., Liu, H., Zhao, N., & Li, Y. (2019). The faster-onset antidepressant effects of hypidone hydrochloride (this compound). Metabolic brain disease, 34(5), 1375–1384. [Link]

-

Zhang, L. M., Wang, Y. L., Ran, Y. H., Hu, X. X., Liu, H. X., & Li, Y. F. (2018). Hypidone Hydrochloride (this compound) Produces a Fast-Onset Reversal of the Behavioral and Synaptic Deficits Caused by Chronic Stress Exposure. Frontiers in pharmacology, 9, 1349. [Link]

-

Ran, Y. H., Hu, X. X., Wang, Y. L., Zhao, N., Zhang, L. M., Liu, H. X., & Li, Y. F. (2018). This compound, a dual 5-HT1A partial agonist and SSRI, produces antidepressant- and anxiolytic-like effects in rats subjected to chronic unpredictable stress. Acta pharmacologica Sinica, 39(1), 12–23. [Link]

-

Zhang, L. M., Wang, Y. L., Ran, Y. H., Hu, X. X., Liu, H. X., Zhao, N., & Li, Y. F. (2017). Neurochemical and behavioural effects of hypidone hydrochloride (this compound): a novel combined selective 5-HT reuptake inhibitor and partial 5-HT1A agonist. British journal of pharmacology, 174(1), 102–117. [Link]

-

Sun, Y., Wang, Y., Ran, Y., Zhang, L., Liu, H., Zhao, N., & Li, Y. (2019). The faster-onset antidepressant effects of hypidone hydrochloride (this compound). Metabolic brain disease, 34(5), 1375–1384. [Link]

-

Ren, Z., Wang, Y., Zhang, Y., Li, Y., & Li, Y. F. (2022). Hypidone Hydrochloride (this compound), a Sigma-1 Receptor Agonist, Improves Attention by Increasing BDNF in mPFC. International journal of molecular sciences, 23(19), 11843. [Link]

-

Yin, T. T., Wang, Y. L., Liu, H. X., Zhang, L. M., & Li, Y. F. (2020). The Faster-Onset Antidepressant Effects of Hypidone Hydrochloride (this compound) in Monkeys Subjected to Chronic Unpredictable Stress. Frontiers in psychiatry, 11, 585542. [Link]

-

Li, J., Wang, Y., Zhang, Y., Li, Y., & Li, Y. F. (2024). The role of 5-HTergic neuron activation in the rapid antidepressant-like effects of hypidone hydrochloride (this compound) in mice. Frontiers in Pharmacology, 15, 1428485. [Link]

-

Chen, J., Zhang, L., Wang, Y., Ran, Y., Liu, H., Zhao, N., & Li, Y. (2018). 5-HT6 receptor agonist and memory-enhancing properties of hypidone hydrochloride (this compound), a novel 5-HT1A receptor partial agonist and SSRI. Psychopharmacology, 235(10), 2899–2909. [Link]

-

Sun, Y., Wang, Y., Ran, Y., Zhang, L., Liu, H., Zhao, N., & Li, Y. (2019). The faster-onset antidepressant effects of hypidone hydrochloride (this compound). Metabolic brain disease, 34(5), 1375–1384. [Link]

-

Ren, Z., Wang, Y., Zhang, Y., Li, Y., & Li, Y. F. (2023). The astrocytic sigma-1 receptor constitutes in the fast antidepressant action of hypidone hydrochloride (this compound) in rodents. Frontiers in Pharmacology, 14, 1145469. [Link]

-

Zhang, Y., Wang, Y., Ren, Z., Li, Y., & Li, Y. F. (2022). Astrocytes underlie a faster-onset antidepressant effect of hypidone hydrochloride (this compound). Frontiers in Pharmacology, 13, 1067285. [Link]

-

Li, Y. F., Chen, J., Wang, Y. L., Ran, Y. H., Liu, H. X., & Zhang, L. M. (2021). Anti-PTSD Effects of Hypidone Hydrochloride (this compound): A Novel Combined Selective 5-HT Reuptake Inhibitor/5-HT1A Receptor Partial Agonist/5-HT6 Receptor Full Agonist. Frontiers in pharmacology, 12, 625547. [Link]

-

Wang, Y., Zhang, Y., Li, G., Li, Y., & Li, Y. F. (2021). New monoamine antidepressant, hypidone hydrochloride (this compound), enhances the excitability of medial prefrontal cortex in mice via a neural disinhibition mechanism. Acta pharmacologica Sinica, 43(7), 1699–1709. [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. In vivo Monitoring of Serotonin in the Striatum of Freely-Moving Rats with One-Minute Temporal Resolution by Online Microdialysis-Capillary High Performance Liquid Chromatography at Elevated Temperature and Pressure - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Neurochemical and behavioural effects of hypidone hydrochloride (this compound): a novel combined selective 5-HT reuptake inhibitor and partial 5-HT1A agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound, a dual 5-HT1A partial agonist and SSRI, produces antidepressant- and anxiolytic-like effects in rats subjected to chronic unpredictable stress - PMC [pmc.ncbi.nlm.nih.gov]

- 6. karger.com [karger.com]

- 7. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Frontiers | The role of 5-HTergic neuron activation in the rapid antidepressant-like effects of hypidone hydrochloride (this compound) in mice [frontiersin.org]

- 10. The astrocytic sigma-1 receptor constitutes in the fast antidepressant action of hypidone hydrochloride (this compound) in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. hiroshima.repo.nii.ac.jp [hiroshima.repo.nii.ac.jp]

- 12. Physiologically Relevant Changes in Serotonin Resolved by Fast Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Hypidone Hydrochloride (YL-0919): A Novel Rapid-Acting Antidepressant Candidate

Executive Summary: Hypidone hydrochloride (YL-0919) is a novel psychoactive compound currently in Phase II clinical trials that has demonstrated significant potential as a rapid-onset antidepressant.[1] Its multifaceted mechanism of action, which combines selective serotonin reuptake inhibition (SSRI) with partial agonism at the 5-HT1A receptor, distinguishes it from conventional antidepressants.[2][3][4] Preclinical data robustly support its efficacy, often demonstrating a faster onset of antidepressant-like effects compared to established drugs like fluoxetine.[2][3] This guide provides a comprehensive technical overview of this compound, detailing its pharmacodynamics, preclinical evidence, and key experimental protocols for its evaluation, tailored for researchers and drug development professionals.

Introduction: The Quest for Faster-Acting Antidepressants

Major Depressive Disorder (MDD) is a significant global health concern, yet current pharmacological treatments are hampered by a delayed onset of therapeutic action, often taking several weeks to months to achieve a clinical response.[1][5] This therapeutic lag poses a critical risk to patients. This compound emerges from a drug development strategy aimed at overcoming this limitation. It is a novel chemical entity designed to synergistically modulate the serotonin system through a dual-action mechanism.[6][7][8]

Pharmacodynamics: A Multi-Target Mechanism of Action

The therapeutic rationale for this compound is anchored in its unique, multi-target pharmacological profile. It acts as a potent selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A receptor.[2][3][6] Some studies also suggest it has agonistic properties at the 5-HT6 receptor.[1][2] This combination is believed to be the foundation of its rapid antidepressant effects.[2][9]

2.1 Serotonin Transporter (SERT) Inhibition: Like traditional SSRIs, this compound exhibits high-affinity binding to the serotonin transporter (SERT).[5] This action blocks the reuptake of serotonin from the synaptic cleft, leading to an acute increase in extracellular serotonin levels.[4][6] In-vitro studies confirm its potent inhibition of 5-HT uptake in both recombinant cells and rat frontal cortex synaptosomes.[5]

2.2 5-HT1A Receptor Partial Agonism: Crucially, this compound also functions as a partial agonist at 5-HT1A receptors.[3][4] These receptors exist both presynaptically (as autoreceptors on serotonin neurons in the raphe nuclei) and postsynaptically in corticolimbic areas.[10]

-

Presynaptic Action: The immediate increase in serotonin from SERT inhibition is typically counteracted by a negative feedback loop mediated by presynaptic 5-HT1A autoreceptors, which slows neuronal firing and serotonin release.[10] this compound's partial agonism at these autoreceptors is thought to mitigate this feedback, leading to a more robust and sustained increase in synaptic serotonin compared to SSRIs alone.[4][6]

-

Postsynaptic Action: Direct stimulation of postsynaptic 5-HT1A receptors in regions like the prefrontal cortex (mPFC) and hippocampus is associated with the therapeutic effects of antidepressants and anxiolytics.[10]

This dual mechanism allows this compound to produce a greater and more immediate impact on extracellular serotonin levels than fluoxetine.[4][6] This enhanced serotonergic transmission is a key factor in its proposed rapid onset of action.

Preclinical Evidence: A Profile of Rapid Efficacy

Extensive preclinical studies in rodent and primate models of depression have substantiated the potential of this compound as a fast-acting antidepressant.

3.1 In-Vitro Receptor Binding Profile: Radioligand binding assays have quantified the high affinity of this compound for its primary targets. These studies are foundational to understanding its selectivity and potency.

| Target | Binding Affinity (Ki, nmol/L) | Functional Activity (IC50/EC50) |

| Serotonin Transporter (SERT) | 0.72 ± 0.10[5] | 1.93 ± 0.18 nmol/L (5-HT uptake inhibition)[5] |

| 5-HT1A Receptor | 0.19 ± 0.02[5] | 1.20 ± 0.21 nmol/L (GTPγS binding)[5] |

These data confirm a potent, dual-target profile with high affinity for both the serotonin transporter and the 5-HT1A receptor.

3.2 Animal Models of Depression and Anxiety: this compound has consistently demonstrated antidepressant- and anxiolytic-like effects in various behavioral paradigms, often with a significantly faster onset than fluoxetine.[9]

-

Chronic Unpredictable Stress (CUS): In the CUS model, which mimics chronic stress as a risk factor for depression, this compound reversed anhedonia (a core symptom of depression) in as little as 3-4 days, whereas fluoxetine required 10-22 days to show a similar effect.[2][3][11] this compound treatment also normalized stress-induced elevations of HPA axis hormones like corticosterone and ACTH.[5][12]

-

Forced Swim Test (FST) & Tail Suspension Test (TST): Acute administration of this compound significantly reduces immobility time in these behavioral despair models, an effect indicative of antidepressant potential.[3][7] This effect was blocked by a 5-HT1A receptor antagonist, confirming the role of this target in its mechanism.[7][8]

-

Novelty-Suppressed Feeding Test (NSFT): this compound reduces the latency to feed in a novel environment, suggesting anxiolytic properties.[5][6] This effect was observed after just 7 days of treatment, while fluoxetine required 14 days.[6]

3.3 Neurobiological Mechanisms of Rapid Action: The rapid behavioral effects of this compound are linked to its ability to induce neuroplastic changes more quickly than traditional SSRIs.

-

BDNF-mTOR Signaling: Treatment with this compound rapidly reverses stress-induced deficits in brain-derived neurotrophic factor (BDNF) and activates the mammalian target of rapamycin (mTOR) signaling pathway in the hippocampus and prefrontal cortex.[2][3] This pathway is critical for synaptogenesis and neuronal plasticity. The rapid antidepressant effects of this compound can be blocked by an mTOR inhibitor, directly linking this pathway to its mechanism.[3]

-

Synaptic Plasticity: this compound treatment enhances the expression of key synaptic proteins, such as synapsin I and postsynaptic density protein 95 (PSD95).[2][3] It also promotes dendritic complexity and spine density in pyramidal neurons of the prefrontal cortex, effectively reversing the synaptic deficits caused by chronic stress.[2][13]

Clinical Development

Hypidone hydrochloride (this compound) is currently in Phase II clinical trials, indicating that it has passed initial safety and tolerability assessments in Phase I studies and is now being evaluated for efficacy in patient populations.[1][14]

Key Experimental Protocols

Reproducibility is the cornerstone of scientific integrity. The following are detailed methodologies for key assays used in the preclinical evaluation of this compound.

5.1 Protocol: In-Vitro Competitive Radioligand Binding Assay for SERT

This protocol is designed to determine the binding affinity (Ki) of a test compound for the serotonin transporter by measuring its ability to compete with a known radioligand.

-

Preparation of Reagents:

-

Membrane Preparation: Homogenize rat cortical tissue or SERT-expressing cell line pellets in ice-cold assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).[15][16] Centrifuge to pellet membranes and resuspend in fresh buffer. Determine protein concentration via a BCA or Bradford assay.[16]

-

Radioligand: Prepare a solution of a specific SERT radioligand (e.g., [³H]-Citalopram or [¹²⁵I]-RTI-55) at a concentration at or below its dissociation constant (Kd).[15]

-

Test Compound: Prepare serial dilutions of this compound or other test compounds (e.g., from 10⁻¹¹ M to 10⁻⁵ M).[15]

-

Non-Specific Binding Control: Prepare a high concentration (e.g., 10 µM) of a known SERT inhibitor, such as fluoxetine, to define non-specific binding.[15]

-

-

Assay Incubation:

-

Filtration and Counting:

-

Terminate the reaction by rapid vacuum filtration through a glass fiber filter plate (e.g., GF/C) to separate bound from unbound radioligand.[15][16]

-

Quickly wash the filters with ice-cold wash buffer to remove residual unbound radioactivity.[15]

-

Dry the filters, add scintillation cocktail, and quantify the retained radioactivity using a liquid scintillation counter.[15]

-

-

Data Analysis:

-

Calculate specific binding: Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

-

Determine the IC50 (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression.

-

Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the radioligand concentration and Kd is its dissociation constant.[15]

-

5.2 Protocol: Forced Swim Test (FST) in Rodents

The FST is a widely used behavioral assay to screen for antidepressant efficacy.[17] A reduction in immobility time is interpreted as an antidepressant-like effect.[18]

Conclusion and Future Directions

Hypidone hydrochloride (this compound) represents a significant advancement in the development of antidepressant therapies. Its multi-target mechanism, combining SERT inhibition and 5-HT1A partial agonism, provides a strong neurobiological basis for its observed rapid onset of action in preclinical models.[2][3] By quickly enhancing serotonergic neurotransmission and promoting synaptic plasticity through the BDNF-mTOR pathway, this compound addresses the critical unmet need for faster-acting treatments for MDD.[3][13] The ongoing clinical trials will be crucial in determining if this promising preclinical profile translates into a safe and effective therapeutic for patients.

References

-

Sun, H. L., et al. (2019). The faster-onset antidepressant effects of hypidone hydrochloride (this compound). Metabolic Brain Disease, 34(5), 1375–1384. Available from: [Link]

-

Ran, Y. H., et al. (2017). This compound, a dual 5-HT1A partial agonist and SSRI, produces antidepressant- and anxiolytic-like effects in rats subjected to chronic unpredictable stress. Acta Pharmacologica Sinica. Available from: [Link]

-

Wang, L., et al. (2021). New monoamine antidepressant, hypidone hydrochloride (this compound), enhances the excitability of medial prefrontal cortex in mice via a neural disinhibition mechanism. Neuropsychopharmacology. Available from: [Link]

-

Can, A., et al. (2012). The Mouse Forced Swim Test. Journal of Visualized Experiments, (59), e3638. Available from: [Link]

-

IACUC, University of Iowa. Forced Swim Test v.3. Available from: [Link]

-

Understanding Animal Research. (2020). Factsheet on the forced swim test. Available from: [Link]

-

Slattery, D. A., & Cryan, J. F. (2012). Using the rat forced swim test to assess antidepressant-like activity in rodents. Nature Protocols. Available from: [Link]

-

Slattery, D. A., & Cryan, J. F. (2012). Using the rat forced swim test to assess antidepressant-like activity in rodents. R Discovery. Available from: [Link]

-

Zhang, L. M., et al. (2017). Neurochemical and behavioural effects of hypidone hydrochloride (this compound): a novel combined selective 5-HT reuptake inhibitor and partial 5-HT1A agonist. British Journal of Pharmacology. Available from: [Link]

-

Request PDF. The faster-onset antidepressant effects of hypidone hydrochloride (this compound). Available from: [Link]

-

Sun, H. L., et al. (2018). Hypidone Hydrochloride (this compound) Produces a Fast-Onset Reversal of the Behavioral and Synaptic Deficits Caused by Chronic Stress Exposure. Frontiers in Pharmacology. Available from: [Link]

-

Chen, H. X., et al. (2013). Antidepressant-Like Activity of this compound: A Novel Combined Selective Serotonin Reuptake Inhibitor and 5-HT1A Receptor Agonist. PLOS ONE. Available from: [Link]

-

Zhang, L. M., et al. (2017). Neurochemical and behavioural effects of hypidone hydrochloride (this compound): a novel combined selective 5-HT reuptake inhibitor and partial 5-HT1A agonist. British Journal of Pharmacology. Available from: [Link]

-

Yin, Y., et al. (2022). Hypidone Hydrochloride (this compound), a Sigma-1 Receptor Agonist, Improves Attention by Increasing BDNF in mPFC. International Journal of Molecular Sciences. Available from: [Link]

-

Wikipedia. Serotonin–norepinephrine–dopamine reuptake inhibitor. Available from: [Link]

-

Sitte, H. H., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS Chemical Neuroscience. Available from: [Link]

-

Zhang, Y., et al. (2021). Anti-PTSD Effects of Hypidone Hydrochloride (this compound): A Novel Combined Selective 5-HT Reuptake Inhibitor/5-HT1A Receptor Partial Agonist/5-HT6 Receptor Full Agonist. Frontiers in Pharmacology. Available from: [Link]

-

Ren, J., et al. (2023). The role of 5-HTergic neuron activation in the rapid antidepressant-like effects of hypidone hydrochloride (this compound) in mice. Frontiers in Pharmacology. Available from: [Link]

-

Yin, Y., et al. (2020). The Faster-Onset Antidepressant Effects of Hypidone Hydrochloride (this compound) in Monkeys Subjected to Chronic Unpredictable Stress. Frontiers in Psychiatry. Available from: [Link]

-

Wikipedia. Serotonin–dopamine reuptake inhibitor. Available from: [Link]

-

Ran, Y. H., et al. (2017). This compound, a dual 5-HT1A partial agonist and SSRI, produces antidepressant- and anxiolytic-like effects in rats subjected to chronic unpredictable stress. Acta Pharmacologica Sinica. Available from: [Link]

-

Rollema, H., et al. (2009). Reciprocal effects of combined administration of serotonin, noradrenaline and dopamine reuptake inhibitors on serotonin and dopamine levels in the rat prefrontal cortex: the role of 5-HT1A receptors. British Journal of Pharmacology. Available from: [Link]

-

Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Available from: [Link]

-

Sitte, H. H., & Freissmuth, M. (2015). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Methods in Molecular Biology. Available from: [Link]

-

Celada, P., et al. (2013). Serotonin 5-HT1A receptors as targets for agents to treat psychiatric disorders: rationale and current status of research. Frontiers in Psychiatry. Available from: [Link]

-

Chen, H. X., et al. (2013). Antidepressant-like activity of this compound: a novel combined selective serotonin reuptake inhibitor and 5-HT1A receptor agonist. PLoS ONE. Available from: [Link]

Sources

- 1. New monoamine antidepressant, hypidone hydrochloride (this compound), enhances the excitability of medial prefrontal cortex in mice via a neural disinhibition mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The faster-onset antidepressant effects of hypidone hydrochloride (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hypidone Hydrochloride (this compound) Produces a Fast-Onset Reversal of the Behavioral and Synaptic Deficits Caused by Chronic Stress Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neurochemical and behavioural effects of hypidone hydrochloride (this compound): a novel combined selective 5-HT reuptake inhibitor and partial 5-HT1A agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound, a dual 5-HT1A partial agonist and SSRI, produces antidepressant- and anxiolytic-like effects in rats subjected to chronic unpredictable stress - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Neurochemical and behavioural effects of hypidone hydrochloride (YL‐0919): a novel combined selective 5‐HT reuptake inhibitor and partial 5‐HT1A agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antidepressant-Like Activity of this compound: A Novel Combined Selective Serotonin Reuptake Inhibitor and 5-HT1A Receptor Agonist | PLOS One [journals.plos.org]

- 8. Antidepressant-like activity of this compound: a novel combined selective serotonin reuptake inhibitor and 5-HT1A receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Serotonin 5-HT1A receptors as targets for agents to treat psychiatric disorders: rationale and current status of research [pubmed.ncbi.nlm.nih.gov]

- 11. The Faster-Onset Antidepressant Effects of Hypidone Hydrochloride (this compound) in Monkeys Subjected to Chronic Unpredictable Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound, a dual 5-HT1A partial agonist and SSRI, produces antidepressant- and anxiolytic-like effects in rats subjected to chronic unpredictable stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Anti-PTSD Effects of Hypidone Hydrochloride (this compound): A Novel Combined Selective 5-HT Reuptake Inhibitor/5-HT1A Receptor Partial Agonist/5-HT6 Receptor Full Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Hypidone Hydrochloride (this compound), a Sigma-1 Receptor Agonist, Improves Attention by Increasing BDNF in mPFC - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. giffordbioscience.com [giffordbioscience.com]

- 17. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

YL-0919: A Technical Guide to its Sigma-1 Receptor Agonist Activity

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth technical exploration of YL-0919 (Hypidone), a novel investigational compound with a compelling multi-target profile, focusing on its activity as a sigma-1 receptor (S1R) agonist. We will delve into the foundational biology of the S1R, the unique pharmacological characteristics of this compound, and detailed methodologies for its preclinical evaluation. This document is designed to equip researchers with the necessary knowledge to design, execute, and interpret experiments aimed at understanding and harnessing the therapeutic potential of this compound and similar molecules.

The Sigma-1 Receptor: A Pluripotent Modulator of Cellular Stress and Neuronal Plasticity

The sigma-1 receptor is an intriguing intracellular chaperone protein, primarily located at the mitochondria-associated membrane of the endoplasmic reticulum (ER)[1]. Unlike traditional receptors, S1R does not operate through a direct G-protein coupled signaling cascade but rather through protein-protein interactions, giving it the capacity to modulate a diverse array of cellular functions[2]. Under basal conditions, S1R is complexed with the binding immunoglobulin protein (BiP), another ER chaperone. Upon stimulation by agonist ligands or cellular stress, S1R dissociates from BiP and can translocate to other cellular compartments to interact with and modulate the function of various "client" proteins, including ion channels and G-protein-coupled receptors[1]. This unique mechanism of action positions the S1R as a critical regulator of cellular homeostasis, influencing calcium signaling, ion channel activity, and cellular stress responses[1]. Its role in these fundamental processes has made it a promising therapeutic target for a range of central nervous system (CNS) disorders.

Key Signaling Pathways Modulated by the Sigma-1 Receptor

Activation of the S1R by an agonist like this compound initiates a cascade of downstream signaling events that collectively contribute to its neuroprotective and plasticity-enhancing effects. A pivotal pathway influenced by S1R activation is the Brain-Derived Neurotrophic Factor (BDNF) signaling cascade. S1R agonists have been shown to upregulate BDNF expression and activate its cognate receptor, Tropomyosin receptor kinase B (TrkB). This, in turn, stimulates downstream pro-survival and pro-plasticity pathways, most notably the mammalian target of rapamycin (mTOR) signaling pathway. The activation of the BDNF-mTOR axis is crucial for promoting synaptogenesis, enhancing synaptic plasticity, and ultimately, for the therapeutic effects of S1R agonists in models of depression and cognitive impairment.

Figure 1: Simplified signaling pathway of this compound-mediated sigma-1 receptor activation.

Pharmacological Profile of this compound: A Multi-Target Approach

This compound, also known as Hypidone, is a novel synthetic compound that has demonstrated a promising profile as a potential fast-acting antidepressant. Its therapeutic potential is attributed to its unique ability to engage multiple targets within the CNS. Beyond its significant activity as a sigma-1 receptor agonist, this compound also functions as a partial agonist at the serotonin 1A (5-HT1A) receptor and as a potent serotonin reuptake inhibitor (SSRI)[2][3][4]. This multi-faceted mechanism of action is believed to contribute to its rapid onset of antidepressant-like effects observed in preclinical models.

| Target | Parameter | Value (nM) | Reference |

| Sigma-1 Receptor | Agonist Activity | High Affinity (qualitative) | |

| 5-HT1A Receptor | Ki | 0.19 ± 0.02 | [4] |

| EC50 (GTPγS) | 1.20 ± 0.21 | [4] | |

| Serotonin Transporter (SERT) | Ki | 0.72 ± 0.10 | [4] |

| IC50 (5-HT uptake) | 1.78 ± 0.34 (rat cortex) | [2][4] | |

| IC50 (5-HT uptake) | 1.93 ± 0.18 (hSERT cells) | [2][4] |

Table 1: In Vitro Pharmacological Profile of this compound

Experimental Protocols for Assessing this compound's Sigma-1 Receptor Agonist Activity

A thorough preclinical evaluation of a compound like this compound requires a multi-pronged approach, encompassing in vitro and in vivo assays to characterize its binding affinity, functional activity, and downstream physiological effects. The following protocols are foundational for investigating the sigma-1 receptor agonist properties of this compound.

In Vitro Characterization

Rationale: This assay directly measures the binding affinity of this compound to the sigma-1 receptor by assessing its ability to compete with a radiolabeled ligand. The resulting inhibition constant (Ki) is a critical parameter for quantifying the compound's potency at the receptor.

Step-by-Step Methodology:

-

Membrane Preparation:

-

Homogenize guinea pig liver tissue, which has a high density of S1Rs, in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

-

Centrifuge the homogenate at 4°C to pellet the membranes.

-

Wash the membrane pellet with fresh buffer and resuspend in the assay buffer.

-

Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.

-

-

Competitive Binding Assay:

-

In a 96-well plate, add a fixed concentration of a selective S1R radioligand, such as -pentazocine (typically at a concentration close to its Kd).

-

Add increasing concentrations of unlabeled this compound.

-

Include controls for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known S1R ligand like haloperidol).

-

Initiate the binding reaction by adding the membrane preparation to each well.

-

-

Incubation and Filtration:

-

Incubate the plate at 37°C for 90-120 minutes to allow the binding to reach equilibrium.

-

Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters (e.g., GF/B) using a cell harvester.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification and Data Analysis:

-

Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve and determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Figure 2: Workflow for the sigma-1 receptor radioligand binding assay.

Rationale: While not a direct measure of S1R activity (as it's not a GPCR), this assay is crucial for characterizing this compound's functional activity at its other primary target, the 5-HT1A receptor, which is a GPCR. This helps to build a complete picture of its pharmacological profile. The assay measures the agonist-induced binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor activation.

Step-by-Step Methodology:

-

Membrane Preparation: Prepare membranes from cells expressing the 5-HT1A receptor or from brain regions rich in this receptor (e.g., rat hippocampus) as described in the radioligand binding assay protocol.

-

Assay Setup:

-

In a 96-well plate, add the membrane preparation, GDP (to facilitate the exchange reaction), and varying concentrations of this compound.

-

Include controls for basal binding (no agonist) and maximal stimulation (a known full 5-HT1A agonist like 8-OH-DPAT).

-

-

Initiation and Incubation:

-

Initiate the reaction by adding [³⁵S]GTPγS.

-

Incubate the plate at 30°C for 60 minutes.

-

-

Termination and Detection:

-

Terminate the reaction by rapid filtration as described previously.

-

Quantify the bound [³⁵S]GTPγS using a scintillation counter.

-

-

Data Analysis:

-

Plot the stimulated [³⁵S]GTPγS binding against the log concentration of this compound to generate a dose-response curve.

-

Determine the EC50 (potency) and Emax (efficacy) values from the curve.

-

In Vivo Evaluation of Antidepressant-like and Anxiolytic-like Effects

Rationale: The CUS model is a well-validated animal model of depression that induces a state of anhedonia and other depressive-like behaviors in rodents. It is used to assess the therapeutic potential of antidepressant compounds.

Step-by-Step Methodology:

-

Induction of Stress: For 4-6 weeks, subject rats or mice to a series of mild, unpredictable stressors on a daily basis. Stressors may include:

-

Cage tilt (45°)

-

Damp bedding

-

Reversed light/dark cycle

-

Forced swimming in cold water (4°C)

-

Food and water deprivation

-

White noise

-

-

Drug Administration: During the final 2-3 weeks of the CUS protocol, administer this compound or a vehicle control orally once daily.

-

Behavioral Testing: Following the CUS and treatment period, assess depressive-like and anxiolytic-like behaviors using a battery of tests, including:

-

Sucrose Preference Test: Measures anhedonia by assessing the preference for a sweetened solution over plain water.

-

Forced Swim Test: Measures behavioral despair by quantifying the time spent immobile in an inescapable water tank.

-

Elevated Plus Maze: Assesses anxiety-like behavior based on the exploration of open versus enclosed arms of the maze.

-

Molecular and Cellular Analysis of Downstream Effects

Rationale: To investigate the molecular mechanisms underlying the effects of this compound, Western blotting can be used to quantify the expression levels of key proteins in the BDNF-mTOR signaling pathway in brain regions like the prefrontal cortex and hippocampus.

Step-by-Step Methodology:

-

Tissue Collection and Protein Extraction: Following in vivo studies, dissect the brain regions of interest and homogenize the tissue in a lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Protein Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transfer them to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for total and phosphorylated forms of key proteins (e.g., BDNF, TrkB, Akt, mTOR, S6K).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Quantification: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities using densitometry software. Normalize the protein levels to a loading control (e.g., GAPDH or β-actin).

Rationale: Golgi-Cox staining is a classic and powerful technique for visualizing the detailed morphology of neurons, including their dendritic branches and spines. This allows for the assessment of synaptic plasticity changes induced by this compound treatment.

Step-by-Step Methodology:

-

Tissue Preparation and Impregnation:

-

Perfuse the animals with a fixative solution and dissect the brains.

-

Immerse the brain tissue in a Golgi-Cox solution for several weeks to allow for the impregnation of a subset of neurons with mercury salts.

-

-

Sectioning and Staining:

-

Cryosection the impregnated brains into thick sections (e.g., 100-200 µm).

-

Mount the sections on slides and perform the staining procedure, which involves a series of chemical reactions to reveal the impregnated neurons.

-

-

Microscopy and Analysis:

-

Image the stained neurons using a high-power microscope.

-

Quantify dendritic complexity (e.g., Sholl analysis) and dendritic spine density and morphology in specific brain regions.

-

Conclusion

This compound represents a promising new therapeutic candidate with a unique multi-target profile centered on its potent sigma-1 receptor agonist activity. The experimental framework outlined in this guide provides a comprehensive approach for researchers to further elucidate the intricate mechanisms of action of this compound and to explore its full therapeutic potential. By combining in vitro characterization of its receptor interactions with in vivo assessments of its behavioral and molecular effects, the scientific community can continue to build a robust understanding of this novel compound and its place in the future of neuropsychopharmacology.

References

-

Ren, J., et al. (2023). Sigma-1 receptor agonist properties that mediate the fast-onset antidepressant effect of hypidone hydrochloride (this compound). European Journal of Pharmacology, 946, 175647. [Link]

-

Chen, H. X., et al. (2013). Antidepressant-Like Activity of this compound: A Novel Combined Selective Serotonin Reuptake Inhibitor and 5-HT1A Receptor Agonist. PLoS ONE, 8(12), e83271. [Link]

-

Ran, Y. H., et al. (2017). This compound, a dual 5-HT1A partial agonist and SSRI, produces antidepressant- and anxiolytic-like effects in rats subjected to chronic unpredictable stress. Psychopharmacology, 234(15), 2345–2357. [Link]

-

Zhang, L. M., et al. (2017). Neurochemical and behavioural effects of hypidone hydrochloride (this compound): a novel combined selective 5-HT reuptake inhibitor and partial 5-HT1A agonist. British Journal of Pharmacology, 174(5), 434–447. [Link]

-

Chen, H., et al. (2013). Antidepressant-like activity of this compound: a novel combined selective serotonin reuptake inhibitor and 5-HT1A receptor agonist. PLoS One, 8(12), e83271. [Link]

-

Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current protocols in pharmacology, 71(1), 1.34.1–1.34.21. [Link]

-

Willner, P. (2017). The chronic mild stress (CMS) model of depression: A review of the first 30 years. Neuroscience and biobehavioral reviews, 83, 1–11. [Link]

-

Biosensis. (n.d.). Tissue Lysate Preparation: Acid-Extraction of BDNF for Western Blotting Analysis. Biosensis. [Link]

-

Risher, W. C., et al. (2014). Rapid Golgi analysis method for efficient and unbiased classification of dendritic spines. PloS one, 9(9), e107591. [Link]

-

Li, J. F., et al. (2025). The astrocytic sigma-1 receptor constitutes in the fast antidepressant action of hypidone hydrochloride (this compound) in rodents. Frontiers in Pharmacology, 16, 1564851. [Link]

Sources

- 1. Sigma-1 receptor agonist properties that mediate the fast-onset antidepressant effect of hypidone hydrochloride (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hypidone Hydrochloride (this compound), a Sigma-1 Receptor Agonist, Improves Attention by Increasing BDNF in mPFC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | The astrocytic sigma-1 receptor constitutes in the fast antidepressant action of hypidone hydrochloride (this compound) in rodents [frontiersin.org]

YL-0919: A Technical Guide to a Novel 5-HT1A Receptor Partial Agonist and Serotonin Reuptake Inhibitor

Sources

- 1. Antidepressant-Like Activity of this compound: A Novel Combined Selective Serotonin Reuptake Inhibitor and 5-HT1A Receptor Agonist | PLOS One [journals.plos.org]

- 2. This compound, a dual 5-HT1A partial agonist and SSRI, produces antidepressant- and anxiolytic-like effects in rats subjected to chronic unpredictable stress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are 5-HT1A receptor partial agonists and how do they work? [synapse.patsnap.com]

- 4. Neurochemical and behavioural effects of hypidone hydrochloride (YL‐0919): a novel combined selective 5‐HT reuptake inhibitor and partial 5‐HT1A agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Neurochemical and behavioural effects of hypidone hydrochloride (this compound): a novel combined selective 5-HT reuptake inhibitor and partial 5-HT1A agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. New monoamine antidepressant, hypidone hydrochloride (this compound), enhances the excitability of medial prefrontal cortex in mice via a neural disinhibition mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound, a dual 5-HT1A partial agonist and SSRI, produces antidepressant- and anxiolytic-like effects in rats subjected to chronic unpredictable stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [PDF] this compound, a dual 5-HT1A partial agonist and SSRI, produces antidepressant- and anxiolytic-like effects in rats subjected to chronic unpredictable stress | Semantic Scholar [semanticscholar.org]

- 12. Hypidone Hydrochloride (this compound) Produces a Fast-Onset Reversal of the Behavioral and Synaptic Deficits Caused by Chronic Stress Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Faster-Onset Antidepressant Effects of Hypidone Hydrochloride (this compound) in Monkeys Subjected to Chronic Unpredictable Stress - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Pharmacology of YL-0919: An In-depth Technical Guide for Researchers

A Senior Application Scientist's Perspective on a Novel Serotonin Reuptake Inhibitor

Abstract

This technical guide provides a comprehensive overview of YL-0919, a novel psychoactive compound with a unique and complex pharmacological profile. This compound has been identified as a selective serotonin reuptake inhibitor (SSRI) with additional partial agonist activity at the 5-HT1A receptor.[1][2][3][4][5] Furthermore, emerging evidence suggests its interaction with the 5-HT6 and sigma-1 receptors, positioning it as a multi-target agent with the potential for enhanced therapeutic efficacy and a faster onset of action compared to conventional antidepressants.[6][7][8][9] This document is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of this compound's mechanism of action, preclinical evidence, and detailed experimental protocols for its characterization.

Introduction: The Evolving Landscape of Antidepressant Drug Discovery

Major depressive disorder (MDD) remains a leading cause of disability worldwide, with a significant portion of patients exhibiting an inadequate response to first-line treatments such as selective serotonin reuptake inhibitors (SSRIs).[1] The delayed onset of action, typically several weeks, and a spectrum of side effects associated with SSRIs underscore the pressing need for novel therapeutic strategies.[1][10] One promising approach involves the development of multi-target compounds that can modulate various components of the serotonergic system and other relevant neural pathways to achieve a more robust and rapid antidepressant effect.

This compound, with its multifaceted pharmacological profile, represents a significant advancement in this area.[2][6] By combining serotonin reuptake inhibition with direct modulation of key serotonin receptors, this compound may offer a superior clinical profile. This guide will dissect the available scientific literature to provide a detailed understanding of this promising compound.

The Multi-Target Profile of this compound: A Mechanistic Deep Dive

This compound distinguishes itself from traditional SSRIs through its engagement with multiple pharmacological targets. This multi-pronged approach is believed to be the foundation of its unique therapeutic potential.

Core Mechanism: Selective Serotonin Reuptake Inhibition (SSRI)

The foundational mechanism of this compound is its potent inhibition of the serotonin transporter (SERT).[2][11] By blocking the reuptake of serotonin from the synaptic cleft, this compound increases the extracellular concentration of this key neurotransmitter, thereby enhancing serotonergic signaling.[10][12] This action is the hallmark of the SSRI class of antidepressants. In vitro studies have demonstrated that this compound has a high affinity for SERT, with IC50 values in the nanomolar range, comparable or even superior to established SSRIs like fluoxetine.[1]

Synergistic Action: 5-HT1A Receptor Partial Agonism

A key differentiator for this compound is its partial agonist activity at the 5-HT1A receptor.[1][2][3][4][5] 5-HT1A receptors are located both presynaptically on serotonin neurons (autoreceptors) and postsynaptically in various brain regions. The partial agonism at these receptors is thought to contribute to a faster onset of antidepressant effects by potentially reducing the initial increase in anxiety sometimes seen with SSRIs and by more directly modulating serotonergic neurotransmission.

Emerging Targets: 5-HT6 and Sigma-1 Receptor Engagement

Recent investigations have expanded the known pharmacological profile of this compound to include agonist activity at 5-HT6 and sigma-1 receptors.[6][7][8][9]

-

5-HT6 Receptor Agonism: The 5-HT6 receptor is implicated in cognitive function, and its modulation may contribute to improvements in learning and memory, which can be impaired in depression.[6][9]

-

Sigma-1 Receptor Agonism: The sigma-1 receptor is a unique intracellular chaperone protein involved in cellular stress responses and neuroplasticity.[7] Agonism at this receptor may contribute to the neuroprotective and antidepressant effects of this compound by activating downstream signaling pathways like the BDNF-mTOR cascade.[7][13]

Preclinical Efficacy: Evidence from In Vitro and In Vivo Models

A substantial body of preclinical evidence supports the potential of this compound as a novel antidepressant and anxiolytic agent.

In Vitro Characterization

The following table summarizes the key in vitro binding affinities and functional potencies of this compound.

| Target | Assay Type | Species | Value | Reference |

| SERT | Ki | Rat | 0.72 ± 0.10 nmol/L | [1] |

| IC50 (5-HT uptake) | hSERT-HEK293 cells | 1.93 ± 0.18 nmol/L | [1] | |

| IC50 (5-HT uptake) | Rat frontal cortex | 1.78 ± 0.34 nmol/L | [1] | |

| 5-HT1A Receptor | Ki | Rat | 0.19 ± 0.02 nmol/L | [1] |

| EC50 ([35S]-GTPγS binding) | Rat hippocampus | 1.20 ± 0.21 nmol/L | [1] | |

| Emax ([35S]-GTPγS binding) | Rat hippocampus | 85.11% ± 9.70% | [1] |

In Vivo Antidepressant and Anxiolytic-Like Effects

This compound has demonstrated significant efficacy in various rodent models of depression and anxiety.

| Animal Model | Behavioral Test | Species | Key Findings | Reference |

| Chronic Unpredictable Stress (CUS) | Sucrose Preference Test | Rat | This compound (1.25 and 2.5 mg/kg) significantly increased sucrose preference.[1] | [1] |

| Novelty-Suppressed Feeding Test | Rat | This compound (1.25 and 2.5 mg/kg) decreased the latency to feed.[1] | [1] | |

| Elevated Plus-Maze | Rat | This compound (2.5 mg/kg) increased time spent in and entries into the open arms.[1] | [1] | |

| Forced Swim Test | Immobility Time | Mouse & Rat | This compound (1.25, 2.5, and 5 mg/kg) significantly reduced immobility time.[2] | [2] |

| Tail Suspension Test | Immobility Time | Mouse | This compound (1.25, 2.5, and 5 mg/kg) significantly reduced immobility time.[2] | [2] |

Notably, the antidepressant-like effects of this compound in some models appear to have a faster onset than fluoxetine.[8][14]

Signaling Pathways and Neuroplasticity

This compound's therapeutic effects are associated with the modulation of key intracellular signaling pathways and the promotion of neuroplasticity.

The BDNF-mTOR Signaling Cascade

A growing body of evidence indicates that this compound enhances the expression of Brain-Derived Neurotrophic Factor (BDNF) and activates the mammalian target of rapamycin (mTOR) signaling pathway in the prefrontal cortex and hippocampus.[8][13][14] This pathway is crucial for synaptic plasticity, dendritic growth, and neuronal survival, processes that are often impaired in depression.

Caption: Proposed signaling pathway for the antidepressant effects of this compound.

Normalization of the Hypothalamic-Pituitary-Adrenal (HPA) Axis

In animal models of chronic stress, this compound has been shown to normalize the hyperactivity of the HPA axis.[1][8] Specifically, treatment with this compound reduced elevated serum levels of adrenocorticotropic hormone (ACTH) and corticosterone in stressed rats, suggesting a restorative effect on the body's central stress response system.[1][8]

Experimental Protocols for the Characterization of this compound

This section provides detailed, step-by-step methodologies for key experiments relevant to the preclinical evaluation of this compound.

In Vitro Assays

Objective: To determine the binding affinity of this compound for the serotonin transporter.

Materials:

-

Rat cortical tissue or cells stably expressing human SERT (e.g., HEK293-hSERT).

-

Radioligand: [³H]citalopram or a similar high-affinity SERT ligand.

-

Non-specific binding control: A high concentration of a known SERT inhibitor (e.g., fluoxetine).

-

Assay buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Glass fiber filters.

-

Scintillation counter and cocktail.

Procedure:

-

Prepare cell membranes from the chosen source.

-

In a 96-well plate, add assay buffer, varying concentrations of this compound, and a fixed concentration of the radioligand.

-

For non-specific binding wells, add the non-specific binding control instead of this compound.

-

Add the membrane preparation to each well to initiate the binding reaction.

-

Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a scintillation counter.

-

Analyze the data using non-linear regression to determine the Ki value.

Objective: To assess the functional activity (agonist, partial agonist, or antagonist) of this compound at the 5-HT1A receptor.

Materials:

-

Rat hippocampal membranes.

-

[³⁵S]GTPγS.

-

GDP.

-

Assay buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Known 5-HT1A agonist (e.g., 8-OH-DPAT) and antagonist (e.g., WAY-100635).

Procedure:

-

Pre-incubate hippocampal membranes with GDP in assay buffer.

-

Add varying concentrations of this compound to the reaction tubes.

-

For antagonist mode, pre-incubate with this compound before adding a fixed concentration of a known agonist.

-

Initiate the reaction by adding [³⁵S]GTPγS.

-

Incubate at 30°C for a specified time (e.g., 60 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer.

-

Quantify the bound [³⁵S]GTPγS using a scintillation counter.

-

Analyze the data to determine EC50 and Emax values relative to a full agonist.

In Vivo Behavioral Models

Caption: Experimental workflow for the preclinical characterization of this compound.

Objective: To induce a depressive-like state in rodents to evaluate the efficacy of chronic antidepressant treatment.

Procedure:

-

House male Sprague-Dawley rats individually.

-

For a period of 5-8 weeks, expose the rats to a series of mild, unpredictable stressors daily.

-

Stressors can include: damp bedding, cage tilt (45°), overnight illumination, stroboscopic light, social stress (pairing with another stressed rat), shallow water bath, and predator sounds/smells.[6]

-

The sequence of stressors should be varied to prevent habituation.

-

Administer this compound or vehicle orally once daily during the stress period.

-

Conduct behavioral tests such as the Sucrose Preference Test and Novelty-Suppressed Feeding Test to assess anhedonia and anxiety-like behavior.

Objective: To assess the antidepressant-like activity of this compound based on the animal's escape-oriented behavior.

Procedure:

-

Use male ICR mice or Sprague-Dawley rats.

-

Place the animal in a transparent cylindrical tank filled with water (23-25°C) from which it cannot escape.

-

The test duration is typically 6 minutes.

-

Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating, making only small movements necessary to keep the head above water.

-

Administer this compound orally 60 minutes prior to the test.

Proposed Synthesis of this compound

While the exact synthesis protocol for this compound is proprietary to the originating institution, a plausible synthetic route can be proposed based on standard organic chemistry principles and the synthesis of similar compounds. The chemical name for this compound is (1-(1-benzyl-4-hydroxypiperidin-4-ylmethyl)-2(1H)-pyridinone hydrochloride).

Proposed Synthetic Pathway:

-

Synthesis of 1-benzyl-4-piperidone: This intermediate can be synthesized from benzylamine and methyl acrylate via a 1,4-addition, followed by Dieckmann condensation and hydrolysis/decarboxylation.

-

Formation of a key piperidine intermediate: 1-benzyl-4-piperidone can be reacted to introduce a hydroxymethyl group at the 4-position.

-

Alkylation of 2-pyridone: The final step would likely involve the N-alkylation of 2-pyridone with the synthesized piperidine intermediate. This reaction can be challenging due to competing O-alkylation, and specific reaction conditions would need to be optimized.

-

Salt Formation: The final product would be converted to its hydrochloride salt by treatment with hydrochloric acid.

Disclaimer: This is a proposed synthetic route and has not been experimentally validated.

Future Directions and Conclusion

This compound presents a compelling profile as a next-generation antidepressant with a multi-target mechanism of action. Its ability to combine serotonin reuptake inhibition with direct modulation of 5-HT1A, 5-HT6, and sigma-1 receptors holds the promise of a faster onset of action and broader efficacy. The preclinical data are robust and encouraging.

Future research should focus on:

-

Elucidating the precise contribution of the 5-HT6 and sigma-1 receptor activities to the overall therapeutic effect.

-

Investigating the pharmacokinetic and pharmacodynamic profile of this compound in more detail.

-

Conducting clinical trials to establish the safety and efficacy of this compound in human populations with MDD and other psychiatric disorders.

References

-

Ran, Y. H., Hu, X. X., Wang, Y. L., Zhao, N., Zhang, L. M., Liu, H. X., & Li, Y. F. (2017). This compound, a dual 5-HT1A partial agonist and SSRI, produces antidepressant- and anxiolytic-like effects in rats subjected to chronic unpredictable stress. Psychopharmacology, 234(15), 2335–2347. [Link]

-

Chen, H. X., Jin, Z. L., Zhang, L. M., Xue, R., Xu, X. D., Zhao, N., ... & Li, Y. F. (2013). Antidepressant-like activity of this compound: a novel combined selective serotonin reuptake inhibitor and 5-HT1A receptor agonist. PloS one, 8(12), e83271. [Link]

-

Yin, Y. Y., Tian, C. Y., Fang, X. X., Shang, C., Zhang, L. M., Xu, Q., ... & Li, Y. F. (2021). New monoamine antidepressant, hypidone hydrochloride (this compound), enhances the excitability of medial prefrontal cortex in mice via a neural disinhibition mechanism. Molecular psychiatry, 26(11), 6649–6662. [Link]

-

Yang, Y., Zhang, Y., Hou, X., & Li, Y. (2022). Hypidone Hydrochloride (this compound), a Sigma-1 Receptor Agonist, Improves Attention by Increasing BDNF in mPFC. International Journal of Molecular Sciences, 23(5), 2736. [Link]

-

Sun, H. L., Zhang, L. M., Zhao, N., Ran, Y. H., Zhang, Y. Z., & Li, Y. F. (2019). The faster-onset antidepressant effects of hypidone hydrochloride (this compound). Metabolic brain disease, 34(5), 1375–1384. [Link]

-

Zhang, Y. Z., Sun, H. L., Ran, Y. H., Zhao, N., Zhang, L. M., & Li, Y. F. (2021). Anti-PTSD Effects of Hypidone Hydrochloride (this compound): A Novel Combined Selective 5-HT Reuptake Inhibitor/5-HT1A Receptor Partial Agonist/5-HT6 Receptor Full Agonist. Frontiers in pharmacology, 12, 624589. [Link]

-

Sun, H. L., Zhang, L. M., Zhao, N., Ran, Y. H., Zhang, Y. Z., & Li, Y. F. (2020). The Faster-Onset Antidepressant Effects of Hypidone Hydrochloride (this compound) in Monkeys Subjected to Chronic Unpredictable Stress. Frontiers in psychiatry, 11, 579237. [Link]

-

Ran, Y. H., Jin, Z. L., Chen, X. F., Zhao, N., Fang, X. X., Zhang, L. M., ... & Li, Y. F. (2018). Hypidone Hydrochloride (this compound) Produces a Fast-Onset Reversal of the Behavioral and Synaptic Deficits Caused by Chronic Stress Exposure. Frontiers in pharmacology, 9, 1348. [Link]

-

Ren, J. Q., Yang, Y. X., Zhang, Y., Hou, X. J., & Li, Y. F. (2023). The role of 5-HTergic neuron activation in the rapid antidepressant-like effects of hypidone hydrochloride (this compound) in mice. Frontiers in pharmacology, 14, 1247545. [Link]

-

Zhang, L. M., Chen, H. X., Jin, Z. L., Xue, R., Xu, X. D., Zhao, N., ... & Li, Y. F. (2017). Neurochemical and behavioural effects of hypidone hydrochloride (this compound): a novel combined selective 5-HT reuptake inhibitor and partial 5-HT1A agonist. British journal of pharmacology, 174(5), 369–381. [Link]

-

Chen, H. X., Jin, Z. L., Zhang, L. M., Xue, R., Xu, X. D., Zhao, N., ... & Li, Y. F. (2013). Antidepressant-like activity of this compound: a novel combined selective serotonin reuptake inhibitor and 5-HT1A receptor agonist. SciSpace, e83271. [Link]

-

Zhang, Y. Z., Sun, H. L., Ran, Y. H., Zhao, N., Zhang, L. M., & Li, Y. F. (2021). Anti-PTSD Effects of Hypidone Hydrochloride (this compound): A Novel Combined Selective 5-HT Reuptake Inhibitor/5-HT1A Receptor Partial Agonist/5-HT6 Receptor Full Agonist. Frontiers in Pharmacology, 12. [Link]

-

Ren, J. Q., Yang, Y. X., Zhang, Y., Hou, X. J., & Li, Y. F. (2024). The role of 5-HTergic neuron activation in the rapid antidepressant-like effects of hypidone hydrochloride (this compound) in mice. Frontiers in Pharmacology, 14. [Link]

-

Ran, Y. H., Hu, X. X., Wang, Y. L., Zhao, N., Zhang, L. M., Liu, H. X., & Li, Y. F. (2017). This compound, a dual 5-HT1A partial agonist and SSRI, produces antidepressant- and anxiolytic-like effects in rats subjected to chronic unpredictable stress. Psychopharmacology, 234(15), 2335–2347. [Link]

-

Cascade, E., Kalali, A. H., & Kennedy, S. H. (2009). Real-world data on SSRI antidepressant side effects. Psychiatry (Edgmont (Pa. : Township)), 6(2), 16–18. [Link]

-

Wikipedia contributors. (2024, January 5). Selective serotonin reuptake inhibitor. In Wikipedia, The Free Encyclopedia. Retrieved 17:39, January 10, 2026, from [Link]

-

Chen, H. X., Jin, Z. L., Zhang, L. M., Xue, R., Xu, X. D., Zhao, N., ... & Li, Y. F. (2013). Antidepressant-like activity of this compound: a novel combined selective serotonin reuptake inhibitor and 5-HT1A receptor agonist. PloS one, 8(12), e83271. [Link]

Sources

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. mdpi.com [mdpi.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Hypidone Hydrochloride (this compound), a Sigma-1 Receptor Agonist, Improves Attention by Increasing BDNF in mPFC [mdpi.com]

- 5. 1-Benzyl-4-piperidone synthesis - chemicalbook [chemicalbook.com]

- 6. New monoamine antidepressant, hypidone hydrochloride (this compound), enhances the excitability of medial prefrontal cortex in mice via a neural disinhibition mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hypidone Hydrochloride (this compound) Produces a Fast-Onset Reversal of the Behavioral and Synaptic Deficits Caused by Chronic Stress Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound, a dual 5-HT1A partial agonist and SSRI, produces antidepressant- and anxiolytic-like effects in rats subjected to chronic unpredictable stress - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides [organic-chemistry.org]

- 13. researchgate.net [researchgate.net]

- 14. Regioselective O-alkylation of 2-pyridones by TfOH-catalyzed carbenoid insertion - Chemical Communications (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to YL-0919 and its Full Agonism at the 5-HT6 Receptor

Abstract: This technical guide provides a comprehensive analysis of YL-0919 (Hypidone Hydrochloride), a novel psychoactive compound with a unique pharmacological profile. While initially recognized as a selective serotonin reuptake inhibitor (SSRI) and a 5-HT1A receptor partial agonist, subsequent research has unequivocally identified this compound as a potent, full agonist of the 5-HT6 receptor.[1] This document delves into the core mechanisms of this compound's interaction with the 5-HT6 receptor, outlining the canonical and associated signaling pathways. We present detailed, field-proven protocols for the in-vitro and in-vivo characterization of this interaction, supported by quantitative data and workflow visualizations. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper, mechanistic understanding of this compound's function and the therapeutic potential of 5-HT6 receptor agonism in addressing cognitive dysfunction.

Introduction: The Emergence of a Multi-Target Ligand